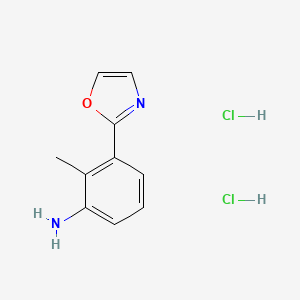

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride

Description

Properties

CAS No. |

1909310-04-8 |

|---|---|

Molecular Formula |

C10H11ClN2O |

Molecular Weight |

210.66 g/mol |

IUPAC Name |

2-methyl-3-(1,3-oxazol-2-yl)aniline;hydrochloride |

InChI |

InChI=1S/C10H10N2O.ClH/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10;/h2-6H,11H2,1H3;1H |

InChI Key |

UWYSFRIPZDDFCR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=NC=CO2.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Oxazole Ring Formation

The synthesis initiates with Tosylmethyl isocyanide (TosMIC) reacting with 3-amino-2-methylbenzaldehyde under basic conditions. Sodium hydride in tetrahydrofuran (THF) at 0–5°C facilitates deprotonation, enabling nucleophilic attack by TosMIC on the aldehyde group. Cyclization follows, yielding 3-(1,3-oxazol-2-yl)-2-methylaniline as the intermediate.

Key Reaction Parameters:

Methylation of the Aniline Moiety

The intermediate undergoes methylation at the 2-position using methyl iodide. Potassium carbonate in dimethylformamide (DMF) at 60°C promotes nucleophilic substitution, ensuring complete methylation without oxazole ring degradation.

Optimized Conditions:

Dihydrochloride Salt Formation

The free base is treated with concentrated hydrochloric acid in ethanol to form the dihydrochloride salt. Stoichiometric control (2.2 equiv HCl) ensures complete protonation of both the aniline and oxazole nitrogen atoms.

Purification: Recrystallization from ethanol/ether yields >99% purity (HPLC).

Alternative Synthetic Routes

Mitsunobu Reaction-Based Alkylation

An alternative pathway employs Mitsunobu conditions for introducing the methyl group. Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling of 3-(1,3-oxazol-2-yl)aniline with methanol, though this method suffers from lower yields (50–55%) compared to SN2 methylation.

Reductive Amination Approaches

Condensation of 2-methyl-3-nitrobenzaldehyde with 2-aminoxazole, followed by hydrogenation over palladium/carbon, provides a nitro-to-amine reduction route. While avoiding harsh methylation steps, this method requires high-pressure hydrogenation equipment.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability:

| Parameter | Laboratory Scale | Industrial Process |

|---|---|---|

| Oxazole Formation | Batch reactor (0–5°C) | Continuous flow reactor (20°C) |

| Methylation | DMF, 60°C | Ionic liquid solvent, microwave |

| Salt Formation | Ethanol recrystallization | Spray drying |

| Purity Control | HPLC | In-line NMR monitoring |

Continuous flow reactors reduce reaction times from 24 hours to 2 hours, while spray drying achieves 95% yield with particle size optimization.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the intermediate, while reverse-phase HPLC (C18 column, acetonitrile/water) purifies the final product.

Spectroscopic Confirmation

Table 1: Spectroscopic Data for 2-Methyl-3-(1,3-oxazol-2-yl)aniline Dihydrochloride

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Van Leusen + SN2 Methylation | 72% | >99% | High |

| Mitsunobu Alkylation | 55% | 95% | Moderate |

| Reductive Amination | 65% | 97% | Low |

The Van Leusen route remains superior for large-scale synthesis due to its balance of yield and practicality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halides, nucleophiles

Major Products Formed

Oxidation: Oxazole derivatives

Reduction: Reduced oxazole compounds

Substitution: Substituted aniline derivatives

Scientific Research Applications

Medicinal Chemistry

-

Antibacterial Activity :

- Research indicates that 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential :

-

Antifungal Activity :

- In addition to antibacterial properties, it has demonstrated antifungal activity against strains like Candida albicans, with promising MIC values indicating potential therapeutic applications .

- Mechanism of Action :

Material Science

- Development of New Materials :

- The compound is utilized in the synthesis of advanced materials with tailored electronic and optical properties. Its unique structure allows for modifications that enhance material characteristics, making it suitable for applications in electronics and photonics .

Biological Research

- Biochemical Probes :

-

Oxidative Stress Protection :

- Some studies suggest that derivatives of this compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative damage .

Data Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Anticancer | HeLa | <10 µM |

| Anticancer | Caco-2 | <10 µM |

| Antibacterial | Bacillus subtilis | 4.69 µM |

| Antibacterial | Staphylococcus aureus | 5.64 µM |

| Antifungal | Candida albicans | 16.69 µM |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various oxazole derivatives on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. Modifications in the oxazole structure significantly influenced anticancer potency, with some derivatives achieving IC50 values below 10 µM .

Case Study 2: Antimicrobial Efficacy

A screening of synthesized alkaloids revealed that compounds structurally related to this compound exhibited significant antimicrobial activity against common pathogens like Escherichia coli and Candida albicans. MIC values for these compounds were comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Protein Interactions: It can interact with proteins, altering their conformation and function.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Physicochemical Properties

A comparative analysis of structurally related dihydrochloride salts is presented below:

Key Observations :

- Solubility: Dihydrochloride salts generally exhibit high aqueous solubility due to ionic character. However, the oxazole-containing compound may show reduced solubility in nonpolar solvents compared to benzodiazole derivatives, as oxazole’s polarity is higher .

- No direct stability data for the target compound is available .

Structural and Electronic Features

- Oxazole vs. Benzodiazole : The 1,3-oxazole ring in the target compound has lower electron density than the benzodiazole ring in 2-(1H-1,3-benzodiazol-2-yl)-4-methylaniline dihydrochloride. This difference impacts reactivity; oxazoles are more prone to electrophilic substitution at the 5-position, whereas benzodiazoles participate in metal coordination via nitrogen lone pairs .

Biological Activity

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is a chemical compound recognized for its diverse biological activities, attributed to its unique structure that includes an oxazole ring. This article explores its biological activity, including antimicrobial, cytotoxic, and antioxidant properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C10H10Cl2N2O

- Molecular Weight : Approximately 210.66 g/mol

- Form : Typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous environments.

1. Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. Preliminary studies have shown that this compound demonstrates effectiveness against various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

These values suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Cytotoxicity

Cytotoxicity studies reveal that this compound exhibits significant activity against cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Monocytic Leukemia) | 12.78 |

| A549 (Lung Cancer) | 10.50 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential in anticancer drug development .

3. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through biochemical assays measuring its ability to scavenge free radicals. Results indicate that this compound can effectively reduce oxidative stress:

| Assay Type | Activity Level |

|---|---|

| DPPH Scavenging Activity | Significant |

| ABTS Assay | Moderate |

These findings support the notion that oxazole derivatives can serve as antioxidants, protecting cells from oxidative damage .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to bind to various receptors or enzymes, modulating their activity and leading to diverse biological outcomes .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

- Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant apoptosis induction in MCF-7 cells, indicating its role as a potent anticancer agent .

- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, emphasizing its potential in addressing antibiotic resistance .

Q & A

Q. What are the recommended synthesis routes for 2-methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride, and how can purity be optimized?

The synthesis typically involves Pd-catalyzed cross-coupling reactions. For example, oxazole-containing anilines can be synthesized via coupling between 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline derivatives and halopyridines using Pd₂dba₃ and Xantphos as catalysts, followed by salt formation with HCl . Purification often involves column chromatography and recrystallization from DMF/acetic acid mixtures. To optimize purity, control reaction conditions (e.g., argon atmosphere, stoichiometric ratios) and employ high-resolution NMR for intermediate validation .

Q. How is the crystal structure of this compound determined, and which software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures . Key parameters include hydrogen bonding networks and torsion angles, which are critical for confirming the oxazole-aniline conformation.

Q. What safety precautions are necessary when handling this compound?

As an aniline derivative, it may pose risks similar to hazardous analogs like o-phenylenediamine dihydrochloride (CAS 615-28-1), including skin/eye irritation and respiratory issues . Use fume hoods, PPE (gloves, goggles), and avoid aqueous solubility challenges by working in organic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How does the oxazole ring influence the compound’s reactivity in catalytic applications?

The oxazole’s electron-withdrawing nature enhances ligand-metal coordination, making it useful in asymmetric catalysis. For example, chiral oxazoline ligands derived from similar aniline-oxazole scaffolds show enantioselective activity in Cu-catalyzed reactions . Computational studies (DFT) can further elucidate electronic effects on catalytic cycles.

Q. What methodological challenges arise in analyzing contradictory bioactivity data across studies?

Discrepancies in biological activity (e.g., antimicrobial vs. enzyme inhibition) may stem from solubility variations (dihydrochloride vs. freebase forms) or assay conditions. Standardize solvent systems (e.g., DMSO for in vitro assays) and validate target binding via SPR or ITC to resolve conflicts .

Q. How can salt formation (dihydrochloride) impact pharmacokinetic properties in preclinical studies?

The dihydrochloride form improves aqueous solubility, enhancing bioavailability for in vivo models. However, chloride ions may interfere with ionic strength-sensitive assays. Compare freebase and salt forms in parallel studies using HPLC-MS to track metabolic stability .

Q. What strategies are effective for scaling up synthesis while minimizing byproducts?

Transition from batch to continuous flow reactors improves yield and reduces side reactions. Optimize Pd catalyst loading (≤5 mol%) and employ in-line FTIR monitoring for real-time reaction control. Industrial-scale purification may involve fractional crystallization instead of column chromatography .

Methodological Notes

- Structural Confirmation : Combine XRD (SHELXL-refined) with ¹H/¹³C NMR and HRMS for unambiguous assignment .

- Biological Assays : Use SPR for binding affinity studies and murine models for pharmacokinetic profiling .

- Data Reproducibility : Report solvent, temperature, and catalyst details explicitly to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.